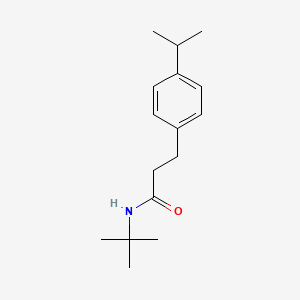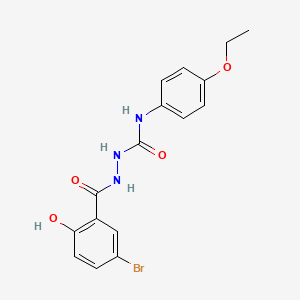
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole
Overview
Description
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole, also known as MTB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
The mechanism of action of 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole is not fully understood. However, the compound has been shown to inhibit the activity of various enzymes, including COX enzymes and HDACs. 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has also been shown to inhibit the replication of various viruses by targeting various steps in the viral life cycle.
Biochemical and Physiological Effects
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory mediators. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer.
In addition, 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has been shown to exhibit anti-viral activity against a range of viruses, including HIV, HCV, and influenza virus. The compound has been shown to inhibit the replication of these viruses by targeting various steps in the viral life cycle.
Advantages and Limitations for Lab Experiments
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
However, there are also some limitations to using 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole is not fully understood, which can make it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several future directions for research on 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole. One potential direction is to further investigate the anti-inflammatory activity of the compound. This could involve studying the effects of 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole in animal models of inflammatory diseases such as arthritis and asthma.
Another potential direction is to investigate the anti-cancer activity of 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole in more detail. This could involve studying the effects of the compound in various types of cancer cells and animal models of cancer.
Finally, there is potential for further research on the anti-viral activity of 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole. This could involve studying the effects of the compound against other viruses and investigating the mechanism of action in more detail.
Conclusion
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole is a promising compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. While there are some limitations to using 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole in lab experiments, the compound has several advantages and is a promising candidate for further research. There are several future directions for research on 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole, including investigating its anti-inflammatory, anti-cancer, and anti-viral activities in more detail.
Scientific Research Applications
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer.
In addition, 1-methyl-2-(tetrahydro-2-furanyl)-1H-benzimidazole has been shown to exhibit anti-viral activity against a range of viruses, including HIV, hepatitis C virus (HCV), and influenza virus. The compound has been shown to inhibit the replication of these viruses by targeting various steps in the viral life cycle.
properties
IUPAC Name |
1-methyl-2-(oxolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSFFXPOLZYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(tetrahydrofuran-2-yl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4673124.png)
![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B4673141.png)
![3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673151.png)
![1-benzyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4673153.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4673155.png)
![methyl 5-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4673159.png)
![2-(4-isobutoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4673166.png)

![2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4673190.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4673206.png)
![3-({[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4673210.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673214.png)